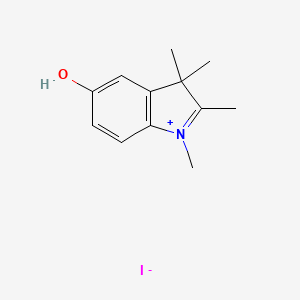

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium-5-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSOQZGDUDZIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563797 | |

| Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59223-23-3 | |

| Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, a key intermediate in the synthesis of functional dyes for biomedical research. This document is intended for researchers, scientists, and drug development professionals who are interested in the use of cyanine dyes and related heterocyclic compounds.

Introduction: The Significance of the Indolium Scaffold

The indolium moiety is a core structural feature of many synthetic dyes, particularly the widely used cyanine dyes. These dyes are of significant interest in the field of drug development and biomedical research due to their unique photophysical properties, including strong light absorption and intense fluorescence, often in the near-infrared (NIR) window.[1] The ability of NIR light to penetrate deeper into biological tissues with minimal autofluorescence makes NIR-emitting cyanine dyes invaluable tools for in vivo imaging, targeted drug delivery, and photodynamic therapy.[1][2]

This compound serves as a crucial building block for the synthesis of functionalized cyanine dyes. The hydroxyl group at the 5-position of the indole ring offers a versatile handle for further chemical modification, allowing for the attachment of targeting ligands, therapeutic agents, or other functional groups to the dye scaffold.[1] This adaptability is key to the design of sophisticated theranostic agents that can simultaneously diagnose and treat diseases.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59223-23-3 | [4] |

| Molecular Formula | C₁₂H₁₆INO | [4] |

| Molecular Weight | 317.17 g/mol | [4] |

| Appearance | Light brown to gray solid | |

| Storage | 4°C, stored under nitrogen, away from moisture | [4] |

Predicted Physicochemical Data

Computational models provide valuable insights into the behavior of the molecule.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 23.24 Ų | [4] |

| LogP | -0.5779 | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with their chemical shifts influenced by the electron-donating hydroxyl group. Singlets corresponding to the four methyl groups (N-CH₃, C2-CH₃, and two C3-CH₃) would also be prominent. For example, in the related compound 1-ethyl-2,3,3-trimethyl-5-sulfo-3H-indolium, the methyl groups appear as singlets and a triplet in the upfield region, while the aromatic protons are observed in the downfield region.

-

¹³C NMR: The carbon NMR would reveal signals for the aromatic carbons, the quaternary carbon at the 3-position, and the carbons of the four methyl groups. The chemical shift of the carbon attached to the hydroxyl group would be significantly affected.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the methyl and aromatic groups would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a polar solvent like methanol or ethanol is expected to show absorption maxima characteristic of the indolium chromophore. The position of these maxima will be influenced by the hydroxyl substituent.

Synthesis and Purification

The synthesis of this compound can be logically approached as a two-step process: the formation of the indolenine core followed by N-alkylation (quaternization).

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Cyanines Substituted on the Polymethine Chain: Synthesis, Resulting Properties, and Application Use Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptamethine Cyanine Dye Mediated Drug Delivery: Hype or Hope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

An In-depth Technical Guide to 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (CAS Number: 59223-23-3), a versatile heterocyclic compound with emerging applications in chemical synthesis and potential for further exploration in medicinal chemistry and materials science. We will delve into its chemical and physical properties, discuss its role as a catalytic agent, and provide insights for its practical application in a research setting.

Core Chemical and Physical Properties

This compound is a quaternary ammonium salt characterized by a substituted indole core. This structure imparts specific reactivity and properties that are of interest to synthetic chemists.

| Property | Value | Source(s) |

| CAS Number | 59223-23-3 | [1][2] |

| Molecular Formula | C₁₂H₁₆INO | [1][2] |

| Molecular Weight | 317.17 g/mol | [1][2] |

| Appearance | Light brown to gray solid | [3][4] |

| Purity | ≥97% (commercially available) | [1] |

| Storage Conditions | 4°C, under nitrogen, away from moisture | [1] |

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, its structure suggests a synthetic route starting from a substituted indole precursor. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic route for this compound.

Note: This proposed pathway is illustrative. The actual synthesis may involve different reagents and reaction conditions. Purification would likely involve recrystallization from a suitable solvent system to achieve the desired purity.

Applications in Chemical Synthesis

The primary documented application of this compound is in the realm of organic synthesis, where it serves as both a catalyst and a versatile reagent.

Catalysis in Organic Reactions

The indolium salt structure can facilitate various chemical transformations. Its catalytic activity is particularly valuable in accelerating the formation of complex molecules, which is crucial in the synthesis of pharmaceuticals and agrochemicals.[5] The positively charged nitrogen atom can act as a phase-transfer catalyst or activate substrates towards nucleophilic attack.

Reagent for Functionalization

This compound is also utilized as a reagent for introducing specific functional groups into target molecules.[5] Its ability to participate in substitution and addition reactions allows for the efficient and selective synthesis of functionalized compounds.[5]

Potential Research Directions

While current applications are focused on chemical synthesis, the structure of this compound suggests potential for exploration in other scientific domains.

-

Medicinal Chemistry: The indole scaffold is a common motif in many biologically active compounds. The quaternization and hydroxylation of this molecule could lead to novel interactions with biological targets. Further research could investigate its potential as an enzyme inhibitor or a receptor ligand.

-

Materials Science: Indolium salts are known to be precursors for certain dyes and have applications in organic electronics. A related compound, 1,2,3,3-Tetramethyl-3H-indolium iodide, has been investigated for use in organic light-emitting diodes (OLEDs).[6] The hydroxy-substituted version could be explored for similar applications, potentially tuning the electronic properties of the resulting materials.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are paramount.

Hazard Identification:

-

Causes skin irritation (H315)[4]

-

Causes serious eye irritation (H319)[4]

-

May cause respiratory irritation (H335)[4]

Recommended Safety Protocol:

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

Caption: Standard safety and handling workflow for laboratory chemicals.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons on the indole ring, the methyl groups at positions 1, 2, and 3, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core and the methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the cationic portion of the molecule (C₁₂H₁₆NO⁺). |

| FTIR | Characteristic absorption bands for the O-H stretch of the hydroxyl group and C-H and C=C vibrations of the aromatic system. |

| Melting Point | A sharp melting point range would indicate high purity. |

References

-

LookChem. (n.d.). 3H-Indolium, 5-hydroxy-1,2,3,3-tetramethyl-, iodide CAS NO.59223-23-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H16INO | CID 14766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide CAS#: 59223-23-3 [m.chemicalbook.com]

- 4. 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide | 59223-23-3 [amp.chemicalbook.com]

- 5. 59223-23-3 | MFCD28166373 | 3H-Indolium, 5-hydroxy-1,2,3,3-tetramethyl-, iodide [aaronchem.com]

- 6. chemimpex.com [chemimpex.com]

molecular weight of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

An In-depth Technical Guide to 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Introduction

This compound is a quaternary ammonium compound belonging to the indolium family of heterocyclic compounds. Its structure, featuring a hydroxylated indole core, makes it a subject of interest in various chemical and biomedical research fields. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on the determination of its molecular weight, alongside insights into its synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆INO | [1][2] |

| Molecular Weight | 317.17 g/mol | [1][2][3] |

| CAS Number | 59223-23-3 | [1][2] |

| Appearance | Light brown to gray solid | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [4] |

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₂H₁₆INO. The calculation of its molecular weight is as follows, using the standard atomic weights of the elements.

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 u.[5][6][7]

-

Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 u.[8][9][10]

-

Iodine (I): The standard atomic weight of iodine is approximately 126.904 u.[11][12]

-

Nitrogen (N): The standard atomic weight of nitrogen is approximately 14.007 u.[13][14]

-

Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 u.[15][16]

Calculation: (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of I atoms × Atomic weight of I) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (12 × 12.011) + (16 × 1.008) + (1 × 126.904) + (1 × 14.007) + (1 × 15.999) = 144.132 + 16.128 + 126.904 + 14.007 + 15.999 = 317.17 g/mol

This calculated value is in agreement with the molecular weight provided by chemical suppliers and databases.[1][2][3][17]

Synthesis and Characterization

The synthesis of this compound typically involves the quaternization of the corresponding indole precursor. A plausible synthetic route is outlined below:

Caption: A general workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Hydroxy-2,3,3-trimethyl-3H-indole in anhydrous acetonitrile.

-

Reaction: Add a stoichiometric excess of methyl iodide to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Potential Applications in Research and Drug Development

Indolium salts are known for their applications as fluorescent probes and in the synthesis of cyanine dyes. The presence of a hydroxyl group in the 5-position of the indole ring in this compound could potentially be exploited for further functionalization or to modulate its electronic properties.

Potential areas of application include:

-

Fluorescent Labeling: As a building block for more complex fluorescent molecules for imaging applications in cell biology.

-

Organic Electronics: As a component in the development of organic light-emitting diodes (OLEDs) or other electronic devices.

-

Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The quaternary ammonium group can influence cell permeability and interaction with biological targets.

Caption: Potential research applications of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, with a particular focus on the accurate determination of its molecular weight. The fundamental physicochemical properties, a plausible synthetic route, and potential applications have also been discussed. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

-

PubChem. This compound. [Link]

-

Quora. How heavy is one atom of carbon? [Link]

-

YouTube. What Is The Atomic Weight Of Carbon? - Chemistry For Everyone. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

-

Quora. What is the atomic mass of hydrogen? [Link]

-

Wikipedia. Hydrogen. [Link]

-

YouTube. What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. [Link]

-

Filo. What is the atomic number of iodine? [Link]

-

PubChem. Iodine. [Link]

-

Wikipedia. Nitrogen. [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

-

nglos324. oxygen. [Link]

-

Wikipedia. Oxygen. [Link]

Sources

- 1. This compound | C12H16INO | CID 14766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Hydroxy-1,2,3,3-tetramethyl-3H-indolium iodide 95% | CAS: 59223-23-3 | AChemBlock [achemblock.com]

- 4. 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide | 59223-23-3 [amp.chemicalbook.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. askfilo.com [askfilo.com]

- 12. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. 3H-Indolium, 5-hydroxy-1,2,3,3-tetramethyl-, iodide - CAS:59223-23-3 - Sunway Pharm Ltd [3wpharm.com]

synthesis of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a substituted indolium salt. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols for its preparation. We will explore the core chemical transformations required, from the initial construction of the indole nucleus to subsequent exhaustive methylation, to provide a robust and reproducible synthetic strategy.

Introduction and Strategic Overview

This compound is a quaternary ammonium salt of the indole family.[1][2] The indolium scaffold is a crucial structural motif in a variety of functional dyes, probes, and as a precursor in the synthesis of more complex heterocyclic systems.[3][4] The presence of a phenolic hydroxyl group at the 5-position adds a key functional handle, allowing for further derivatization or modulation of the molecule's electronic and photophysical properties.[5]

The synthesis of this target molecule can be logically dissected into two primary stages:

-

Formation of the 5-Hydroxyindole Core: Establishing the foundational bicyclic indole structure bearing the critical hydroxyl substituent.

-

Exhaustive Methylation: Introduction of four methyl groups at the N1, C2, and C3 positions to yield the final quaternary indolium iodide salt.

This guide will focus on a proposed synthetic route grounded in well-established named reactions, offering a scientifically sound pathway for laboratory synthesis.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic approach reveals a logical path from the target molecule to readily available starting materials. The target indolium salt can be disconnected at the N-methyl and C-methyl bonds, tracing back to a 5-hydroxyindole precursor.

Figure 1: Retrosynthetic analysis of the target indolium salt.

For the crucial indole ring formation, two classical methods are considered: the Fischer indole synthesis and the Nenitzescu indole synthesis.

-

Fischer Indole Synthesis: A robust method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7] While highly versatile, it would require a starting material like 4-hydroxyphenylhydrazine, which can be prone to oxidation.

-

Nenitzescu Indole Synthesis: This method is particularly well-suited for the synthesis of 5-hydroxyindoles. It involves the reaction of a benzoquinone with a β-enamino ester (like ethyl 3-aminocrotonate).[8][9] Given its directness in forming the desired 5-hydroxyindole core, the Nenitzescu reaction presents a more efficient and strategically sound choice.

Therefore, our proposed synthesis will proceed via the Nenitzescu reaction, followed by a carefully controlled exhaustive methylation step.

Part I: Synthesis of the 5-Hydroxy-2-methylindole Core via Nenitzescu Reaction

The Nenitzescu reaction provides a direct route to the 5-hydroxy-2-methylindole scaffold. The mechanism involves a conjugate addition of the enamine to the benzoquinone, followed by a cyclization and tautomerization cascade to yield the aromatic indole ring.

The selection of a mild Lewis acid catalyst, such as zinc, iron, or magnesium salts, can promote the reaction under moderate conditions, often in environmentally benign solvents like cyclopentyl methyl ether (CPME).[9]

Figure 2: Workflow for the Nenitzescu synthesis of the indole core.

Causality Behind Experimental Choices:

-

Reagents: p-Benzoquinone is the electrophile, and ethyl 3-aminocrotonate serves as the nucleophilic enamine component, which directly installs the C2-methyl group and the atoms required for the pyrrole ring.

-

Catalyst: A Lewis acid is employed to activate the benzoquinone, increasing its electrophilicity and facilitating the initial Michael addition, which is the rate-determining step.

-

Solvent: The choice of solvent impacts reaction kinetics and workup efficiency. While traditional halogenated solvents have been used, modern protocols favor greener options like CPME.[9]

Part II: Exhaustive Methylation to Form the Quaternary Salt

The second stage involves the introduction of four methyl groups. This is typically achieved using a potent methylating agent like methyl iodide (CH₃I) or dimethyl sulfate. Methyl iodide is often preferred for forming iodide salts directly. This process is not a single transformation but a sequence of methylations.

-

N-Methylation: The indole nitrogen is nucleophilic and will be methylated.

-

C3-Methylation: The enamine-like character of the indole ring makes the C3 position nucleophilic, leading to methylation at this site. A second methylation at C3 occurs to form the gem-dimethyl group.

-

C2-Methyl Group Proton Abstraction & Tautomerization: A strong base is required to deprotonate the C2-methyl group, forming an endocyclic methylene base (a key intermediate in cyanine dye synthesis). This highly nucleophilic species then attacks another molecule of methyl iodide.

-

Final N-Quaternization: The N-methylated indole nitrogen attacks a final molecule of methyl iodide to form the thermodynamically stable quaternary indolium salt.

Given the reactivity of methyl iodide, this multi-step process can often be performed as a "one-pot" exhaustive methylation procedure under basic conditions to facilitate the necessary deprotonations.

Detailed Experimental Protocol

Disclaimer: This protocol is a scientifically proposed pathway. Researchers should first perform this synthesis on a small scale to optimize conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methyl iodide is toxic and a suspected carcinogen and must be handled with extreme care.

Step 1: Synthesis of 5-Hydroxy-2-methylindole

-

To a stirred solution of p-benzoquinone (1.0 eq) in a suitable solvent (e.g., acetone or CPME), add ethyl 3-aminocrotonate (1.1 eq).

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent may be removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford pure 5-hydroxy-2-methylindole.

Step 2: Synthesis of this compound

-

In a sealed pressure vessel, dissolve the 5-hydroxy-2-methylindole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add a suitable base (e.g., powdered potassium hydroxide or sodium hydride, ~4-5 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add an excess of methyl iodide (≥ 4 eq).

-

Seal the vessel and allow it to warm to room temperature, then heat to 40-50 °C for 12-24 hours. The progress should be monitored carefully.

-

After cooling, quench the reaction cautiously by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

The desired quaternary salt is water-soluble and will remain in the aqueous layer. The aqueous layer can be concentrated under reduced pressure.

-

The crude product is then purified by recrystallization from a solvent mixture such as ethanol/ether to yield the final product as a crystalline solid.[10]

Data Presentation and Characterization

Table 1: Reagent and Product Data

| Compound | Formula | MW ( g/mol ) | CAS No. | Role |

| p-Benzoquinone | C₆H₄O₂ | 108.09 | 106-51-4 | Starting Material |

| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | 129.16 | 623-77-8 | Starting Material |

| 5-Hydroxy-2-methylindole | C₉H₉NO | 147.17 | 2135-24-2 | Intermediate |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Methylating Agent |

| Final Product | C₁₂H₁₆INO | 317.17 | 59223-23-3 | Target Molecule |

Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, including the number and connectivity of the methyl groups and the aromatic protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the cation (M⁺ = 190.14) and the overall compound.

-

Melting Point: To assess the purity of the crystalline solid.[10]

Conclusion

The is a multi-step process that relies on fundamental and robust organic transformations. The strategic application of the Nenitzescu indole synthesis provides an efficient entry to the key 5-hydroxyindole intermediate. Subsequent exhaustive methylation, while requiring careful control of stoichiometry and conditions, yields the desired quaternary indolium salt. This guide provides a strong foundational framework for researchers to successfully synthesize this valuable chemical entity for applications in materials science, diagnostics, and synthetic chemistry.

References

-

ResearchGate: Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole . Discusses various methods for synthesizing 5-hydroxyindoles, including the Nenitzescu reaction. URL: [Link]

-

Wikipedia: Fischer indole synthesis . Details the mechanism and application of the Fischer indole synthesis. URL: [Link]

-

PubChem: this compound . National Center for Biotechnology Information. Provides chemical properties and identifiers for the target compound. URL: [Link]

-

RSC Advances: Fischer indole synthesis applied to the total synthesis of natural products . Reviews the application of the Fischer indole synthesis. URL: [Link]

-

ResearchGate: Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether . Details a modern, greener approach to the Nenitzescu synthesis. URL: [Link]

-

Taylor & Francis Online: Fischer indole synthesis – Knowledge and References . Provides a general overview of the Fischer indole synthesis. URL: [Link]

Sources

- 1. This compound | C12H16INO | CID 14766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1,2,3,3-Tetramethyl-3H-indolium iodide | 5418-63-3 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 59223-23-3 | MFCD28166373 | 3H-Indolium, 5-hydroxy-1,2,3,3-tetramethyl-, iodide [aaronchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,3,3-四甲基-3H-碘化吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Fluorescent Properties of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

This guide provides a comprehensive technical overview of the core fluorescent properties of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide. It is intended for researchers, scientists, and drug development professionals who are interested in the application of novel fluorophores. This document will delve into the structural basis of its fluorescence, provide detailed protocols for its characterization, and discuss potential applications in biological imaging and sensing.

Introduction: The Potential of Indolium Scaffolds in Fluorescence

Indole and its derivatives are fundamental scaffolds in the design of fluorescent probes due to their inherent photophysical properties and their prevalence in biological systems.[1] The quaternization of the indole nitrogen to form an indolium salt, such as this compound, significantly alters the electronic and photophysical characteristics of the molecule. This alteration often leads to enhanced fluorescence and provides a reactive handle for further chemical modifications.[2] The indolium core, with its delocalized positive charge, serves as a versatile building block for creating sophisticated molecular probes and sensors.[3]

The subject of this guide, this compound, is a structurally interesting member of the indolium family. The presence of a hydroxyl group at the 5-position is anticipated to modulate the electron density of the aromatic system, thereby influencing its absorption and emission properties. Furthermore, the tetramethyl substitution pattern provides steric bulk and stability to the indolium core. While specific data for this compound is not extensively available in the public domain, this guide will provide the foundational knowledge and experimental framework to fully characterize its fluorescent capabilities.

Predicted Photophysical Profile

Based on the general properties of substituted indolium dyes, we can anticipate the following photophysical characteristics for this compound.[4][5]

| Property | Predicted Characteristic | Rationale |

| Absorption (λabs) | Likely in the near-UV to blue region of the spectrum. | The extended π-system of the indolium core typically absorbs in this range. The hydroxyl group may cause a slight red-shift compared to the unsubstituted parent compound. |

| Emission (λem) | Expected in the blue to green region of the spectrum. | A moderate Stokes shift is typical for indolium dyes. The emission wavelength will be sensitive to solvent polarity. |

| Quantum Yield (ΦF) | Variable, but potentially moderate to high in appropriate solvents. | The quantum yield will be highly dependent on the solvent environment and the rigidity of the molecular structure.[6] |

| Solvatochromism | Positive solvatochromism is expected. | The excited state is likely more polar than the ground state, leading to a red-shift in emission in more polar solvents.[5] |

Experimental Characterization Workflow

A thorough characterization of the fluorescent properties of this compound is essential for its effective application. The following section outlines a detailed, step-by-step methodology for this purpose.

Synthesis and Purification

While commercially available from some suppliers, the synthesis of this compound can be achieved through the N-alkylation of the corresponding 5-hydroxy-2,3,3-trimethyl-3H-indole precursor with methyl iodide.

Caption: General synthetic scheme for this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,3,3-Tetramethyl-3H-indolium iodide | 5418-63-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

The Solubility of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide in Dimethyl Sulfoxide (DMSO): A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This guide covers the theoretical underpinnings of its solubility, practical methods for its determination, and best practices for preparing and handling solutions.

Introduction: Understanding the Compound and the Solvent

This compound is a quaternary ammonium salt belonging to the indolium class of compounds.[1][2][3][4][5][6][7] Its structure, featuring a positively charged nitrogen atom within a heterocyclic ring system and an iodide counter-ion, plays a significant role in its physicochemical properties, including solubility. The presence of a hydroxyl group further influences its polarity.

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent widely employed in chemical and biological research.[8][9][10][11] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds, including many salts, makes it an invaluable solvent for applications such as high-throughput screening, NMR spectroscopy, and as a vehicle for drug delivery studies.[9][11][12] The high boiling point of DMSO (189 °C) allows for its use in reactions requiring elevated temperatures, though it can also present challenges in sample recovery.[9]

The solubility of this compound in DMSO is a critical parameter for its effective use in various research contexts. Accurate knowledge of its solubility ensures proper experimental design, prevents compound precipitation, and allows for the preparation of stable, concentrated stock solutions.

Theoretical Framework: Principles Governing Solubility

The dissolution of an ionic compound like this compound in a solvent is governed by the interplay of lattice energy and solvation energy. For dissolution to occur, the energy released upon solvation of the ions by the solvent molecules must overcome the energy required to break apart the crystal lattice of the solid.

Key Factors Influencing Solubility in DMSO:

-

High Dielectric Constant: DMSO possesses a high dielectric constant, which facilitates the separation of ions by reducing the electrostatic forces between the cationic indolium ring and the iodide anion.

-

Dipolar Nature: As a highly polar aprotic solvent, the DMSO molecule has a significant dipole moment, with the oxygen atom being the negative pole and the sulfur atom the positive pole.[8][9] This allows for strong dipole-ion interactions with the charged components of the salt.

-

Cation-Dipole Interactions: The positively charged nitrogen of the indolium cation can interact favorably with the negatively polarized oxygen atom of the DMSO molecules.

-

Anion-Dipole Interactions: The iodide anion can be effectively solvated by the positively polarized sulfur atom of the DMSO molecules.

-

Hydrogen Bonding: While DMSO is an aprotic solvent (it does not donate hydrogen bonds), the oxygen atom can act as a hydrogen bond acceptor. The hydroxyl group on the indolium ring can potentially engage in hydrogen bonding with the DMSO oxygen, further enhancing solubility.

The combination of these factors suggests that this compound, as a quaternary ammonium salt, is likely to exhibit good solubility in DMSO.[13]

Experimental Determination of Solubility

Since a specific, publicly available solubility value for this compound in DMSO is not readily found, experimental determination is necessary. The following protocols provide robust methods for ascertaining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥97%)[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Calibrated pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) Spectrometer (optional)

Protocol 1: Saturated Solution Method with Spectrophotometric Quantification

This method, a variation of the reliable shake-flask method, is considered a gold standard for determining thermodynamic solubility.[14][15]

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of DMSO in several vials. The excess solid should be clearly visible.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully transfer a known aliquot of the clear supernatant to a new vial and dilute it with a known volume of DMSO to a concentration suitable for spectrophotometric analysis.

-

Quantification:

-

UV-Vis Spectroscopy: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration can be calculated using a pre-established calibration curve.

-

HPLC Analysis: Inject the diluted solution into an HPLC system equipped with a suitable column and detector. Quantify the concentration against a standard curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

Diagram of the Saturated Solution Method Workflow:

Caption: Workflow for determining solubility via the saturated solution method.

Protocol 2: Kinetic Solubility Determination by Visual Inspection

This is a rapid method suitable for high-throughput screening environments to estimate solubility.[16]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO in a multi-well plate or microcentrifuge tubes.

-

Visual Inspection: Visually inspect each well or tube for any signs of precipitation. The highest concentration that remains a clear solution is considered the kinetic solubility.

Protocol 3: NMR-Based Solubility Assessment

For applications where the compound will be analyzed by NMR, this method directly assesses solubility in the deuterated solvent (DMSO-d6).[16]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the compound in DMSO-d6 at the desired concentration.

-

NMR Analysis: Acquire a ¹H NMR spectrum of the solution.

-

Data Interpretation: The presence of sharp, well-resolved peaks corresponding to the compound indicates that it is fully dissolved at that concentration. Broadened or absent signals may suggest aggregation or insolubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly, as shown in the table below.

| Method | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Saturated Solution (UV-Vis) | 25 | Experimental Value | Calculated Value |

| Saturated Solution (HPLC) | 25 | Experimental Value | Calculated Value |

| Kinetic (Visual) | 25 | Estimated Value | Calculated Value |

Note: The molecular weight of this compound is 317.17 g/mol .[1][2]

It is important to note that the thermodynamic solubility determined by the saturated solution method is the most accurate value. Kinetic solubility methods provide a useful estimate but may overestimate the true thermodynamic solubility.

Best Practices for Solution Preparation and Storage

-

Use Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air.[9] Water can affect the solubility of the compound. Use anhydrous DMSO and handle it in a dry environment.

-

Ensure Complete Dissolution: Use a vortex mixer or sonication to ensure the compound is fully dissolved, especially when preparing concentrated stock solutions.

-

Storage: Store stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C) to minimize degradation and solvent evaporation. Avoid repeated freeze-thaw cycles.

Conclusion

References

- Google. (n.d.). Current time in NA.

- gChem Global. (n.d.). DMSO Physical Properties.

- Wikipedia. (2024). Dimethyl sulfoxide.

- Biofargo. (n.d.). Dimethyl Sulfoxide (DMSO) - High-Polarity Organic Solvent & Oxidant.

- American Chemical Society. (2021). Dimethyl sulfoxide.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

- PubChem. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- Guidechem. (n.d.). 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide.

- Journal of Chemical Information and Modeling. (2003). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- ChemicalBook. (n.d.). 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Vilas-Boas, S. M., et al. (2020). Experimental solubility and density studies on aqueous solutions of quaternary ammonium halides, and thermodynamic modelling for melting enthalpy estimations. Journal of Molecular Liquids.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

- AChemBlock. (n.d.). 5-Hydroxy-1,2,3,3-tetramethyl-3H-indolium iodide 95%.

- ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.

- ChemicalBook. (n.d.). 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide.

- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.

- National Institutes of Health. (n.d.). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.

- National Institutes of Health. (n.d.). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents.

- BLDpharm. (n.d.). 59223-23-3|this compound.

- Sigma-Aldrich. (n.d.). This compound.

- ElectronicsAndBooks. (n.d.). Quaternary Ammonium Salts. Part III. 189.

Sources

- 1. This compound | C12H16INO | CID 14766370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide | 59223-23-3 [chemicalbook.com]

- 5. 5-Hydroxy-1,2,3,3-tetramethyl-3H-indolium iodide 95% | CAS: 59223-23-3 | AChemBlock [achemblock.com]

- 6. 5-hydroxy-1,2,3,3-tetraMethyl-3H-indoliuM iodide CAS#: 59223-23-3 [m.chemicalbook.com]

- 7. 59223-23-3|this compound|BLD Pharm [bldpharm.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. biofargo.com [biofargo.com]

- 11. acs.org [acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Executive Summary: The compound 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a substituted indole derivative. While its chemical properties are documented, its biological mechanism of action remains largely uncharacterized in publicly available literature. This guide provides a comprehensive, multi-phase strategic framework for the systematic elucidation of its mechanism of action. We will proceed from broad phenotypic screening to specific target identification, pathway analysis, and finally, in vivo validation. This document is designed not as a review of existing data, but as a forward-looking experimental roadmap, grounded in established drug discovery principles and methodologies.

Compound Profile: What We Know

This compound is a quaternary ammonium salt characterized by a hydroxylated indole core.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆INO | |

| Molecular Weight | 317.17 g/mol | |

| CAS Number | 59223-23-3 | |

| Structure | A hydroxylated 3H-indolium cation with an iodide counter-ion. The indole ring is tetramethylated. |

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways.[1] The quaternary ammonium group suggests potential interactions with targets recognizing charged molecules, such as certain neurotransmitter receptors or ion channels. The lack of specific biological data necessitates a systematic, unbiased approach to uncover its pharmacological activity.

A Phased Approach to Mechanistic Discovery

We propose a five-phase workflow to systematically investigate the mechanism of action (MoA) of this compound, which we will refer to as 'Compound X' for the remainder of this guide.

Phase 1: Foundational Activity - Phenotypic Screening

Core Objective: To determine if Compound X exhibits biological activity in a cellular context and to establish a therapeutic window by assessing its cytotoxicity.

The initial step is to perform a broad screen across a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to identify any potential anti-proliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[1]

Experimental Protocol: MTT Cell Viability Assay[3][4][5]

-

Cell Plating: Seed cells from various lines (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of Compound X to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Presentation

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | > 100 |

| U87-MG | Glioblastoma | 8.7 |

| PC-3 | Prostate Adenocarcinoma | > 100 |

| HCT116 | Colorectal Carcinoma | 4.8 |

Interpretation: The hypothetical data suggests selective cytotoxicity against breast, glioblastoma, and colorectal cancer cell lines. This selectivity provides the first clue, guiding the selection of cell models for subsequent mechanistic studies.

Phase 2: Broad Target Class Screening

Core Objective: To narrow down the potential molecular target(s) of Compound X by screening it against large panels of common drug targets.

Based on the indole scaffold and observed activity, we will prioritize three main target classes: GPCRs, protein kinases, and ion channels.

GPCR Screening

GPCRs are a major class of drug targets.[3] We will utilize commercially available screening services (e.g., Eurofins Discovery, Thermo Fisher Scientific) that employ radioligand binding assays or functional readouts.

-

Methodology: Radioligand Binding Assay. This technique measures the ability of Compound X to displace a known radiolabeled ligand from a specific receptor.[4][5] A reduction in radioactivity bound to the receptor indicates a binding interaction.

-

Methodology: Functional Assays. These assays measure the downstream consequences of GPCR activation, such as changes in intracellular cyclic AMP (cAMP) for Gs/Gi-coupled receptors or calcium flux for Gq-coupled receptors.[6][7][8]

Kinase Profiling

The dysregulation of protein kinases is a hallmark of cancer.[9] A comprehensive kinome scan will assess the inhibitory activity of Compound X against a large panel of kinases.

-

Methodology: In Vitro Kinase Activity Assay. Services like Promega's Kinase Selectivity Profiling or Oncolines' QuickScout™ use assays that measure the ability of Compound X to inhibit the phosphorylation of a substrate by a specific kinase, often at a fixed ATP concentration.[10][11] Results are typically reported as the percentage of inhibition at a given concentration (e.g., 10 µM).

Ion Channel Screening

The compound's charge suggests a potential interaction with ion channels.

-

Methodology: Patch Clamp Electrophysiology. This is the gold standard for studying ion channels.[12][13] It allows for the direct measurement of ion currents through channels in a cell membrane.[14] Automated patch-clamp systems can screen Compound X against a panel of key ion channels (e.g., Na⁺, K⁺, Ca²⁺ channels) to identify any inhibitory or activating effects.

Phase 3: Unbiased Target Identification

Core Objective: If broad screening fails to yield a high-confidence target, or to confirm a putative hit, unbiased methods are employed to identify the direct binding partner of Compound X within the native cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15][16] This allows for the detection of direct target engagement in intact cells or cell lysates.[17][18]

Experimental Protocol: CETSA[20][22]

-

Cell Treatment: Treat intact HCT116 cells (a sensitive line from Phase 1) with either vehicle or a high concentration of Compound X (e.g., 10x IC₅₀) for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling.

-

Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of a suspected target protein (from Phase 2) or perform proteome-wide analysis using mass spectrometry (MS) to identify proteins that remain soluble at higher temperatures in the presence of Compound X.

-

Data Interpretation: A rightward shift in the melting curve of a protein in the compound-treated sample compared to the vehicle control indicates direct binding and stabilization.

Affinity Chromatography-Mass Spectrometry

This is a classic biochemical approach for target identification.[19][20] It involves immobilizing a derivative of Compound X onto beads to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.

Phase 4: Mechanistic Validation and Pathway Elucidation

Core Objective: To confirm the identified target and map the downstream signaling pathway affected by Compound X.

Let us hypothesize that the kinome screen (Phase 2) identified Compound X as a potent inhibitor of MEK1, a key kinase in the MAPK/ERK pathway.

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment: Treat HCT116 cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10 µM) for a set time (e.g., 6 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the MAPK pathway: phosphorylated MEK1 (p-MEK1), total MEK1, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Result: If Compound X inhibits MEK1, we would expect to see a dose-dependent decrease in the levels of p-ERK1/2, while the levels of total MEK1, total ERK1/2, and GAPDH remain unchanged. This would confirm that Compound X engages its target in cells and inhibits the downstream signaling cascade.

Phase 5: In Vivo Validation

Core Objective: To assess the therapeutic efficacy and target engagement of Compound X in a preclinical animal model.

Experimental Protocol: Human Tumor Xenograft Model[25][26][27]

-

Model Establishment: Implant HCT116 cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice). Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into groups (e.g., n=8-10 per group) to receive vehicle control or Compound X at various doses, administered via an appropriate route (e.g., intraperitoneal or oral).

-

Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

-

Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissues at different time points post-final dose. Analyze tumor lysates by Western blot for p-ERK levels to confirm in vivo target inhibition.

Successful Outcome: A successful outcome would be a statistically significant, dose-dependent inhibition of tumor growth in the Compound X-treated groups compared to the vehicle group, correlated with a reduction in p-ERK levels in the tumor tissue.

Conclusion

This technical guide outlines a rigorous, logical, and experimentally sound strategy for moving this compound from a compound of unknown biological function to a preclinical candidate with a well-defined mechanism of action. By integrating phenotypic screening, targeted and unbiased target identification, and in vitro/in vivo validation, researchers can build a comprehensive data package that illuminates its therapeutic potential. Each phase is designed to inform the next, ensuring an efficient and evidence-based progression through the drug discovery pipeline.

References

-

Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

-

An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Chaires, J. B. (2015). A Small Molecule–DNA Binding Landscape. Biophysical Journal, 108(5), 1021–1023. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Asawa, K. O., & Sato, S. I. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. [Link]

-

Wikipedia. (n.d.). Patch clamp. [Link]

-

Lu, H., et al. (2022). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 23(4), 1945. [Link]

-

Ingalla, E. Q., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2079. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Journal of Computer Science & Systems Biology. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4495. [Link]

-

Wurtz, N. R., et al. (2012). A DNA-Mediated Homogeneous Binding Assay for Proteins and Small Molecules. Journal of the American Chemical Society, 134(11), 5040–5043. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In The Assay Guidance Manual. [Link]

-

Yusof, N., et al. (2024). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances, 4(1), ltae010. [Link]

-

Oncolines B.V. (2024). Kinome Profiling. [Link]

-

Carter, G., & Mynlieff, M. (2019). An Introduction to Patch Clamp Recording. Methods in Molecular Biology, 1949, 139-152. [Link]

-

Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

CETSA. (n.d.). CETSA. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

-

ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]

-

Boger, D. L., et al. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 93(24), 13570–13575. [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. [Link]

-

Protocols.io. (2023). MTT (Assay protocol). [Link]

-

Sadybekov, A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. The AAPS Journal, 23(4), 84. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

-

ResearchGate. (n.d.). Protein-Ligand Interactions: Methods and Applications. [Link]

-

BMG LABTECH. (2025). Binding Assays. [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

-

JoVE. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2329307. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. GPCR Signaling Assays [worldwide.promega.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 10. キナーゼ選択性プロファイリングサービス [promega.jp]

- 11. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 12. Patch clamp - Wikipedia [en.wikipedia.org]

- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 14. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. CETSA [cetsa.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: Synthesis and Application in Advanced Fluorescent Probes

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, a key chemical intermediate in the synthesis of advanced functionalized cyanine dyes. This document will detail the strategic importance of this compound, its synthesis via the Fischer indole pathway and subsequent quaternization, and its principal application in the development of hydroxylated cyanine dyes. A significant focus will be placed on the utility of these dyes as pH-sensitive fluorescent probes for cellular and molecular biology research. Detailed, field-tested protocols for the synthesis of the title compound and its conversion into representative trimethine (Cy3-type) and pentamethine (Cy5-type) cyanine dyes are provided, along with a discussion of the expected photophysical properties and the mechanistic basis for their pH sensitivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage custom-synthesized fluorescent probes for advanced imaging and sensing applications.

Introduction: The Strategic Importance of Substituted Indolium Salts in Fluorescent Probe Development

The precise visualization of biological processes at the molecular level is a cornerstone of modern life sciences research. Fluorescent probes, particularly those based on the cyanine dye scaffold, have become indispensable tools in this endeavor. Cyanine dyes offer bright fluorescence, high photostability, and tunable spectral properties, making them ideal for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

The functionality of a cyanine dye is largely determined by the chemical nature of its constituent indolium rings. Strategic substitution of these rings allows for the fine-tuning of the dye's photophysical properties and the introduction of reactive moieties for bioconjugation or sensing capabilities. This compound is a critical precursor for the synthesis of cyanine dyes bearing a hydroxyl group on the indole ring. This seemingly simple modification has profound implications for the resulting dye's properties, most notably imparting pH sensitivity. The phenolic hydroxyl group can undergo protonation and deprotonation, altering the electronic structure of the cyanine chromophore and thus modulating its fluorescence output in response to changes in environmental pH. This makes hydroxylated cyanine dyes powerful tools for studying cellular processes that involve pH fluctuations, such as endocytosis, lysosomal activity, and tumor microenvironments.

This guide will provide a detailed roadmap for the synthesis and utilization of this important chemical intermediate, empowering researchers to develop bespoke fluorescent probes for their specific needs.

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the formation of the indole ring system via the Fischer indole synthesis, followed by quaternization of the indole nitrogen.

Step 1: Fischer Indole Synthesis of 5-Hydroxy-2,3,3-trimethyl-3H-indole

The Fischer indole synthesis is a classic and versatile method for constructing indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] In this case, 4-aminophenol is first converted to its corresponding hydrazine, which is then reacted with 3-methyl-2-butanone (isopropyl methyl ketone) to yield the desired 5-hydroxy-2,3,3-trimethyl-3H-indole.

Caption: Fischer Indole Synthesis of the Indole Core.

Experimental Protocol:

-

Preparation of 4-Hydrazinophenol: 4-Aminophenol is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced, for example with sodium sulfite or stannous chloride, to yield 4-hydrazinophenol hydrochloride. The free base can be obtained by neutralization.

-

Fischer Indole Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of 4-hydrazinophenol in a suitable acidic solvent, such as glacial acetic acid.

-

Add 1.1 mole equivalents of 3-methyl-2-butanone to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a suitable base, such as sodium carbonate, until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Step 2: N-Methylation (Quaternization) of 5-Hydroxy-2,3,3-trimethyl-3H-indole

The final step in the synthesis of the target compound is the quaternization of the indole nitrogen with a methylating agent, typically methyl iodide. This reaction converts the 3H-indole into a 3H-indolium iodide salt.

Caption: N-Methylation to form the Indolium Iodide.

Experimental Protocol:

-

In a pressure-resistant flask, dissolve 1 mole equivalent of 5-hydroxy-2,3,3-trimethyl-3H-indole in a suitable solvent such as acetonitrile.

-

Add an excess (2-3 mole equivalents) of methyl iodide to the solution.

-

Seal the flask and heat the reaction mixture at a temperature of 40-60 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the product.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid product with a small amount of cold solvent (e.g., acetonitrile or diethyl ether) to remove any unreacted starting materials.

-

Dry the final product, this compound, under vacuum.

Application in the Synthesis of pH-Sensitive Cyanine Dyes

The primary utility of this compound lies in its role as a key building block for the synthesis of hydroxylated cyanine dyes. These dyes can be designed to have different polymethine chain lengths, which dictates their absorption and emission wavelengths. The two most common classes are trimethine (Cy3-type) and pentamethine (Cy5-type) cyanine dyes.

Synthesis of a 5-Hydroxy-Substituted Trimethine (Cy3-type) Cyanine Dye

Trimethine cyanine dyes are typically synthesized by condensing two equivalents of the indolium salt with one equivalent of a three-carbon linker, such as triethyl orthoformate.

Caption: Synthesis of a Hydroxylated Trimethine Cyanine Dye.

Experimental Protocol:

-

In a round-bottom flask, suspend 2 mole equivalents of this compound in a high-boiling point solvent such as pyridine.

-

Add 1.1 mole equivalents of triethyl orthoformate to the suspension.

-

Heat the reaction mixture to reflux for 1-2 hours. The solution should develop a deep color, indicative of dye formation.

-

Monitor the reaction by TLC or UV-Vis spectroscopy.

-

Upon completion, cool the reaction mixture and precipitate the dye by adding it to a large volume of a non-polar solvent like diethyl ether.

-

Collect the crude dye by filtration.

-

Purify the dye using column chromatography on silica gel or reversed-phase HPLC.

Synthesis of a 5-Hydroxy-Substituted Pentamethine (Cy5-type) Cyanine Dye

The synthesis of pentamethine cyanine dyes requires a five-carbon linker. A common reagent for this is malonaldehyde bis(phenylimine) hydrochloride (malonaldehyde dianil hydrochloride).[4]

Caption: Synthesis of a Hydroxylated Pentamethine Cyanine Dye.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2 mole equivalents of this compound and 1 mole equivalent of malonaldehyde bis(phenylimine) hydrochloride in a mixture of acetic anhydride and pyridine.

-

Heat the reaction mixture at 110-120 °C for 1-2 hours.

-

Monitor the formation of the deep blue dye by UV-Vis spectroscopy.

-

After cooling, precipitate the crude dye by adding the reaction mixture to diethyl ether.

-

Collect the solid by filtration and wash with diethyl ether.

-

Purify the dye by column chromatography or preparative HPLC.

Properties and Mechanism of pH Sensing

The introduction of a hydroxyl group at the 5-position of the indolium ring imparts pH sensitivity to the resulting cyanine dye. The phenolic hydroxyl group has a pKa in the physiological range, and its protonation state influences the electron-donating ability of the substituent.

In an acidic environment, the hydroxyl group is protonated (-OH), acting as a weak electron-donating group. In a basic environment, the hydroxyl group is deprotonated to a phenolate (-O⁻), which is a much stronger electron-donating group. This change in electron density along the polymethine chain alters the energy levels of the molecular orbitals, leading to a shift in the absorption and emission spectra and/or a change in the fluorescence quantum yield. Often, the deprotonated form exhibits quenched fluorescence, leading to a "turn-on" fluorescence response as the pH decreases.

Expected Photophysical Properties:

The following table summarizes the expected photophysical properties of the hydroxylated cyanine dyes in comparison to their unsubstituted counterparts. The exact values will depend on the solvent and specific substitution pattern.

| Property | 5-Hydroxy-Cy3 (expected) | Standard Cy3[5][] | 5-Hydroxy-Cy5 (expected) | Standard Cy5[7][8] |

| Excitation Max (λex) | ~550 nm | ~550 nm | ~650 nm | ~649 nm |

| Emission Max (λem) | ~570 nm | ~570 nm | ~670 nm | ~670 nm |

| Molar Extinction Coeff. (ε) | ~150,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | pH-dependent | ~0.15 | pH-dependent | ~0.27 |

| Stokes Shift | ~20 nm | ~20 nm | ~20 nm | ~21 nm |

| Key Feature | Fluorescence sensitive to pH | High photostability | Fluorescence sensitive to pH | Minimal autofluorescence |

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of functionalized cyanine dyes. The protocols outlined in this guide provide a robust framework for the preparation of this compound and its subsequent conversion into hydroxylated trimethine and pentamethine cyanine dyes. The pH-sensitive nature of these dyes opens up exciting possibilities for the development of novel fluorescent probes for studying a wide range of biological phenomena. By providing detailed synthetic procedures and a clear explanation of the underlying chemical principles, this guide aims to empower researchers to create and utilize these powerful tools in their scientific endeavors.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

- Mujumdar, R. B., Ernst, L. A., Mujumdar, S. R., Lewis, C. J., & Waggoner, A. S. (1993). Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters.

- Lavendomme, R., & Vankelecom, H. (2022).

- Benson, R. C., & Kues, H. A. (1977). The fluorescence properties of INDO-1 and FURA-2. Analytical Biochemistry, 83(2), 435-442.

- Gruber, H. J., Hahn, C. D., Kada, G., Riener, C. K., Harms, G. S., Ahrer, W., ... & Schindler, H. (2000). Anomalous fluorescence enhancement of Cy3 and Cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7.

- Southwick, P. L., Ernst, L. A., Tauriello, E. W., Parker, S. R., Mujumdar, R. B., Mujumdar, S. R., ... & Waggoner, A. S. (1990). Cyanine dye labeling reagents—carboxymethylindocyanine succinimidyl esters.

- Patonay, G., & Antoine, M. D. (2001). Near-infrared fluorescence detection: application to chemical analysis. Analytical Chemistry, 73(15), 321A-327A.

- Licha, K., & Riefke, B. (2000). In vivo imaging with near-infrared light. Topics in current chemistry, 222, 1-27.

- Frangioni, J. V. (2003). In vivo near-infrared fluorescence imaging. Current opinion in chemical biology, 7(5), 626-634.

- Weissleder, R. (2001). A clearer vision for in vivo imaging.

- Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. (2022). Molecules, 27(14), 4585.

- Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical reviews, 100(6), 1973-2012.

-